molecular formula C13H12N4O2S B2655248 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2173107-06-5

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2655248
CAS No.: 2173107-06-5
M. Wt: 288.33
InChI Key: OIQONGZISGHCTC-UHFFFAOYSA-N
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Description

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolopyrimidines.

Chemical Reactions Analysis

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common reagents used in these reactions include bases like triethylamine, catalysts, and solvents such as chloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a JAK3 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating immune responses . The pathways involved include those related to cytokine signaling and immune cell regulation.

Comparison with Similar Compounds

Similar compounds to 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQONGZISGHCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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